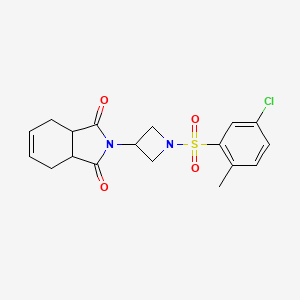
2-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that exhibits significant biological activity. Its unique structure incorporates an azetidine ring and a sulfonamide moiety, which are crucial for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H17ClN4O2S with a molecular weight of approximately 388.87 g/mol. The presence of the 5-chloro-2-methylphenyl group and the sulfonyl functional group enhances its reactivity and biological profile. The compound's structure allows for diverse interactions with biological targets, including enzymes and receptors.
Research indicates that the compound can modulate various biological pathways:
- Enzyme Inhibition : The sulfonamide group is known to participate in enzyme inhibition mechanisms, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Cell Signaling Modulation : Investigations have shown that this compound can influence cell signaling pathways critical for cell proliferation and survival. It may interact with specific receptors or enzymes involved in these processes .
Antimicrobial Activity
Compounds similar to This compound have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies on related sulfonamide derivatives have shown effective inhibition against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum.
- Antifungal Activity : Similar compounds have also been evaluated against fungal pathogens like Alternaria solani and Fusarium solani, revealing promising antifungal activity .
Anticancer Potential
Recent studies have explored the anticancer properties of azetidine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines:
- Mechanism of Action : The compound may exert its effects through the induction of oxidative stress or by modulating apoptotic pathways in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to the target molecule:
- Study on Azetidine Derivatives : A series of azetidine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation .
- In Vitro Antimicrobial Evaluation : A comparative study assessed various sulfonamide derivatives against standard bacterial strains. The results demonstrated that modifications to the phenyl ring significantly influenced antimicrobial efficacy .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-11-6-7-12(19)8-16(11)26(24,25)20-9-13(10-20)21-17(22)14-4-2-3-5-15(14)18(21)23/h2-3,6-8,13-15H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPTJOJALOFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














